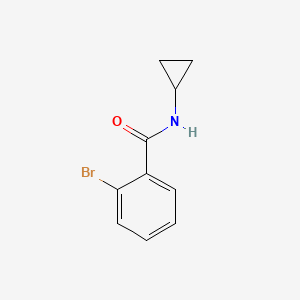

2-bromo-N-cyclopropylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRICRLWCYABOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356764 | |

| Record name | N-CYCLOPROPYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-18-9 | |

| Record name | N-CYCLOPROPYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-bromo-N-cyclopropylbenzamide

This guide provides a comprehensive overview of the analytical methodologies and data interpretation strategies for the structural elucidation of 2-bromo-N-cyclopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Structural Verification

2-bromo-N-cyclopropylbenzamide is a molecule of interest due to the prevalence of the N-cyclopropylbenzamide moiety in a range of biologically active compounds. The precise arrangement of its constituent atoms, particularly the ortho-position of the bromine atom on the phenyl ring, is critical to its reactivity and its utility as a building block in complex syntheses. Unambiguous confirmation of its structure is therefore a prerequisite for its use in any research or development pipeline. This guide outlines a multi-technique approach to achieve this, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure of 2-bromo-N-cyclopropylbenzamide

The first step in any structural elucidation is to propose a putative structure based on the synthetic route. The expected structure for 2-bromo-N-cyclopropylbenzamide is presented below.

Caption: Integrated workflow for the structural elucidation of 2-bromo-N-cyclopropylbenzamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed to piece together the connectivity of the molecule.

A. Predicted ¹H and ¹³C NMR Data

While experimental data is always preferred, in its absence, high-quality predicted spectra serve as an excellent guide for what to expect. The following data was predicted using advanced chemical shift prediction algorithms.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (4H) | 7.2 - 7.8 | 127 - 134 |

| NH (1H) | ~8.5 (broad) | - |

| Cyclopropyl CH (1H) | 2.8 - 2.9 | 22 - 24 |

| Cyclopropyl CH₂ (4H) | 0.6 - 0.9 | 6 - 7 |

| Carbonyl C=O | - | ~165 |

| C-Br | - | ~118 |

| Aromatic Quaternary C | - | 138 - 140 |

B. Experimental Protocol for NMR Analysis

1. Sample Preparation:

-

Dissolve 5-10 mg of purified 2-bromo-N-cyclopropylbenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

-

Acquire all spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the same spin system. [1] * HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. [2] * HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different spin systems. [1]

C. Causality in Experimental Choices and Data Interpretation

The choice of a comprehensive suite of NMR experiments is deliberate. ¹H and ¹³C NMR provide the basic chemical environment of the nuclei. However, for an unambiguous assignment, 2D NMR is essential.

-

COSY will show the coupling between the protons on the aromatic ring, helping to establish their relative positions. It will also show the coupling between the methine and methylene protons of the cyclopropyl group.

-

HSQC provides a direct link between each proton and the carbon it is attached to, allowing for the assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC is the key to connecting the different fragments of the molecule. For instance, a correlation between the NH proton and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon, will confirm the benzamide core. Correlations from the cyclopropyl methine proton to the carbonyl carbon will confirm the N-cyclopropyl linkage.

Caption: Logical flow of NMR data interpretation for structure confirmation.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

A. Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 239 and 241.

-

Major Fragments:

-

m/z 183/185: Loss of the cyclopropylamine moiety, resulting in the 2-bromobenzoyl cation.

-

m/z 155/157: Subsequent loss of carbon monoxide (CO) from the benzoyl cation.

-

m/z 76: Loss of bromine from the bromophenyl cation.

-

B. Experimental Protocol for Electrospray Ionization (ESI) MS

1. Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation. [3] 2. Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

C. Causality in Experimental Choices and Data Interpretation

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence in the molecule and its fragments. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, further validating the proposed structure. The fragmentation pattern, particularly the formation of the stable 2-bromobenzoyl cation, is a hallmark of this class of compounds. [4][5]

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups in a molecule.

A. Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (Amide I) C=O Stretch | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

B. Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR

1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

C. Causality in Experimental Choices and Data Interpretation

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation. [6]The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretch and bend are also characteristic of a secondary amide. The absorptions in the aromatic and aliphatic C-H stretching regions, as well as the C-Br stretch in the fingerprint region, provide further evidence for the proposed structure.

IV. X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.

A. Experimental Protocol for X-ray Crystallography

1. Crystal Growth:

-

Grow single crystals of 2-bromo-N-cyclopropylbenzamide of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

2. Data Collection and Structure Refinement:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain the final atomic coordinates and molecular geometry.

B. Causality in Experimental Choices and Data Interpretation

While NMR, MS, and IR can provide compelling evidence for a structure, X-ray crystallography offers the ultimate proof by directly imaging the electron density of the atoms in the crystal lattice. This technique can definitively establish the connectivity of all atoms and the stereochemistry of the molecule.

Conclusion

The structural elucidation of 2-bromo-N-cyclopropylbenzamide is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the protocols and logical frameworks outlined in this guide, researchers can confidently verify the structure of this and other similar molecules, ensuring the integrity of their scientific endeavors. The combination of NMR for connectivity, MS for molecular weight and fragmentation, IR for functional group identification, and potentially X-ray crystallography for absolute structural determination, provides a self-validating system for robust and reliable chemical characterization.

References

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

-

The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RUN. [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

Electrospray Ionization (ESI) Instructions. Rutgers University-Newark. [Link]

-

2D NMR Solutions.pdf. Harvard University. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

-

Understanding NMR Pulse Sequences. Part 1. Understanding Magnetic Excitation with the Semi-classical Vector Model. AUREMN. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Electrospray Ionization (ESI). University of California, Irvine. [Link]

-

914123 PDFs | Review articles in CRYSTAL STRUCTURE. ResearchGate. [Link]

-

ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]

-

-

Basic Segments of Pulse Sequences. ETH Zurich. [Link]

-

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

-

2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

NMR spectrum of n,n-diethylbenzamidr : r/chemhelp. Reddit. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. [Link]

-

NMR Pulse Sequence Basics and Design Principles for Biomolecules | Prof. Tairan Yuwen | Session 71. YouTube. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

-

Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. ResearchGate. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Pulsed Nuclear Magnetic Resonance. University of California, Santa Barbara. [Link]

-

2-Bromo-2-methyl-N-p-tolylpropanamide. National Institutes of Health. [Link]

Sources

2-bromo-N-cyclopropylbenzamide IUPAC name and synonyms

An In-Depth Technical Guide to 2-bromo-N-cyclopropylbenzamide: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromo-N-cyclopropylbenzamide, a key synthetic intermediate in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Nomenclature

The fundamental step in understanding any chemical entity is its precise identification. 2-bromo-N-cyclopropylbenzamide is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

IUPAC Name: 2-bromo-N-cyclopropylbenzamide[1]

Synonyms: While "2-bromo-N-cyclopropylbenzamide" is the most formally recognized name, researchers may encounter other descriptors in literature and chemical databases. It is crucial to recognize these to ensure comprehensive literature searches. Common synonyms include variations in spacing or punctuation, and sometimes less systematic names.

Key Identifiers: For unequivocal identification in databases and procurement, the following identifiers are essential:

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source |

| Molecular Weight | 240.10 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | Not explicitly reported in readily available literature, but expected to be in the range of similar benzamides. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | |

| Topological Polar Surface Area | 29.1 Ų |

Spectroscopic Characterization:

While experimental spectra for 2-bromo-N-cyclopropylbenzamide are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the brominated benzene ring, the methine and methylene protons of the cyclopropyl group, and a broad singlet for the amide N-H proton. The aromatic protons would likely appear in the range of 7.2-7.8 ppm. The cyclopropyl protons would be upfield, typically between 0.5 and 3.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display ten unique carbon signals. The carbonyl carbon of the amide would be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would appear between 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropyl ring would be significantly upfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 239 and 241.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the amide group around 1640-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300 cm⁻¹. C-H stretching of the aromatic and cyclopropyl groups would be seen around 2900-3100 cm⁻¹, and the C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Synthesis of 2-bromo-N-cyclopropylbenzamide

The synthesis of 2-bromo-N-cyclopropylbenzamide is a straightforward and high-yielding process that can be accomplished through a two-step sequence starting from commercially available 2-bromobenzoic acid. The overall synthetic strategy involves the activation of the carboxylic acid followed by amidation with cyclopropylamine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-bromo-N-cyclopropylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromobenzoyl Chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Materials:

-

2-bromobenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (2-3 equivalents)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid and the solvent.

-

Add a catalytic amount of DMF (a few drops).

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromobenzoyl chloride is a liquid and is often used in the next step without further purification.

-

Step 2: Synthesis of 2-bromo-N-cyclopropylbenzamide

This is a standard amidation reaction where the synthesized acyl chloride reacts with cyclopropylamine in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

Crude 2-bromobenzoyl chloride (1 equivalent)

-

Cyclopropylamine (1.1-1.2 equivalents)

-

Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Procedure:

-

In a separate flask, dissolve cyclopropylamine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-bromobenzoyl chloride from Step 1 in anhydrous DCM.

-

Slowly add the solution of 2-bromobenzoyl chloride to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2-bromo-N-cyclopropylbenzamide as a pure solid.

-

Applications in Medicinal Chemistry and Drug Development

2-bromo-N-cyclopropylbenzamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the 2-bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The N-cyclopropylbenzamide moiety itself is a recognized pharmacophore in medicinal chemistry.

The Role of the Cyclopropyl Moiety:

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry.[2] This small, strained ring can confer several advantageous properties:

-

Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in larger alkyl groups, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target.

-

Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Versatility of the Benzamide Scaffold:

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3] For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown promising antimicrobial and anti-inflammatory activities.[4]

Potential Therapeutic Areas:

Given the properties of its constituent moieties, 2-bromo-N-cyclopropylbenzamide is an excellent starting material for the synthesis of novel compounds targeting a variety of diseases:

-

Oncology: The development of novel kinase inhibitors or agents that modulate epigenetic targets.

-

Infectious Diseases: The synthesis of new antibacterial and antifungal agents.

-

Inflammatory Diseases: The creation of novel anti-inflammatory compounds.

-

Central Nervous System (CNS) Disorders: The N-cyclopropyl group is present in some CNS-active compounds, suggesting potential applications in this area.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-bromo-N-cyclopropylbenzamide and the reagents used in its synthesis.

-

Hazard Identification: Based on supplier safety data, 2-bromo-N-cyclopropylbenzamide is associated with the following GHS hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Synthesis-Specific Hazards: The synthesis involves corrosive and moisture-sensitive reagents like thionyl chloride and 2-bromobenzoyl chloride. These should be handled with extreme care in an anhydrous environment and within a fume hood. The reactions are also exothermic and may release corrosive gases.

Conclusion

2-bromo-N-cyclopropylbenzamide is a readily accessible and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the valuable chemical handles it possesses make it an attractive starting point for the creation of diverse chemical libraries. The established benefits of the N-cyclopropyl and benzamide moieties in medicinal chemistry underscore the potential for derivatives of this compound to become novel therapeutic agents in a range of disease areas. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this important chemical building block.

References

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. Retrieved from [Link]

-

2-Bromo-N-cyclohexylpropanamide | C9H16BrNO | CID 16481436 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Bromo-2-methyl-N-p-tolylpropanamide. (2012). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. Retrieved from [Link]

-

Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents. (2018). ACS Publications. Retrieved from [Link]

-

4-(Benzyloxy)-2-bromo-N-cyclopropylbenzamide | C17H16BrNO2 | CID 177681794 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). ResearchGate. Retrieved from [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-bromo-N-methylpropanamide | C4H8BrNO | CID 14870196 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Semantic Scholar. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-N-cyclopropylbenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery. 2-bromo-N-cyclopropylbenzamide, a member of the versatile N-substituted benzamide family, represents a scaffold of significant interest. While detailed experimental data for this specific molecule remains somewhat nascent in publicly accessible literature, its structural motifs suggest a wealth of potential. This guide is structured to provide not just a compilation of known data, but a scientifically grounded projection of its properties and a practical framework for its synthesis and utilization. We will delve into the logical underpinnings of its chemical behavior, drawing upon established principles and data from closely related analogues to present a comprehensive and actionable resource for the research community.

Molecular Profile and Physicochemical Characteristics

2-bromo-N-cyclopropylbenzamide possesses a molecular architecture that suggests its utility as a versatile intermediate in organic synthesis, particularly within medicinal chemistry. The presence of the reactive bromine atom on the aromatic ring, coupled with the conformationally constrained cyclopropyl group on the amide nitrogen, offers multiple avenues for synthetic diversification.

Table 1: Core Physicochemical Properties of 2-bromo-N-cyclopropylbenzamide

| Property | Value | Source/Comment |

| CAS Number | 88229-18-9 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| Appearance | Predicted to be an off-white to pale yellow solid. | Based on analogous N-substituted benzamides.[2] |

| Melting Point | Experimental data not readily available. Benzamide has a melting point of 127-130 °C.[2][3] N-substitution and the bromo-substituent are expected to alter this value. | |

| Boiling Point | Experimental data not readily available. Benzamide has a boiling point of 288 °C.[2][3] High molecular weight suggests a high boiling point. | |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[4] Limited solubility in water is expected.[2] |

Synthetic Protocol: A Self-Validating Approach

The synthesis of 2-bromo-N-cyclopropylbenzamide can be reliably achieved through a standard nucleophilic acyl substitution reaction. This two-step process, commencing with the activation of 2-bromobenzoic acid, is a robust and well-documented pathway for amide formation.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-bromobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-bromobenzoyl chloride, a colorless to light yellow liquid, can be used in the next step without further purification.[5]

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is preferred due to its volatility and the gaseous nature of its byproducts (HCl and SO₂), which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Reflux: Heating the reaction ensures a sufficient rate of reaction for the conversion.

-

DMF (catalyst): DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

Step 2: Amidation with Cyclopropylamine

The second step is the reaction of the synthesized 2-bromobenzoyl chloride with cyclopropylamine to form the desired amide.

Experimental Protocol:

-

Dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask cooled in an ice bath (0 °C).

-

Slowly add a solution of 2-bromobenzoyl chloride (1 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-N-cyclopropylbenzamide by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Base (Triethylamine): The reaction generates HCl as a byproduct, which would protonate the cyclopropylamine, rendering it non-nucleophilic. The added base neutralizes the in-situ generated HCl.

-

Aprotic Solvent: Aprotic solvents are used to avoid unwanted side reactions with the highly reactive acyl chloride.

-

Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Aromatic Bromine: The bromine atom can be readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents on the phenyl ring. This makes it a valuable intermediate for building molecular complexity.

-

Amide Bond: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [6]While specific data for 2-bromo-N-cyclopropylbenzamide is limited, its structural features suggest potential for:

-

Antimicrobial and Anti-inflammatory Activity: Many brominated aromatic compounds and benzamide derivatives have shown promise in these areas. [7]* Enzyme Inhibition: The benzamide moiety is a known pharmacophore for various enzymes, and derivatives can be explored as inhibitors.

-

CNS-active Agents: N-substituted benzamides are known to interact with dopamine and serotonin receptors. [6] The primary value of 2-bromo-N-cyclopropylbenzamide for drug development professionals likely lies in its role as a key building block for the synthesis of more complex target molecules. For instance, it has been cited as an intermediate in the synthesis of phenanthridinones, a class of compounds with diverse biological activities. [8]

Safety and Handling

Based on the GHS hazard statements, 2-bromo-N-cyclopropylbenzamide should be handled with appropriate precautions. [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

References

-

PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-bromo-N-(2-ethylphenyl)-. Wiley. Retrieved from [Link]

- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2021). Journal of Chemistry, 2021, 1-9.

- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.

-

ResearchGate. (n.d.). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2-bromopropane 1H proton nmr spectrum. Retrieved from [Link]

- Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects.

- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

- MDPI. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(1), 123.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

- MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(3), M948.

-

PubChem. (n.d.). 2-bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

- PLOS. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

-

YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- MDPI. (2019).

-

Doc Brown's Chemistry. (n.d.). 1-bromopropane 1H proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-cyclohexylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(17), 7643–7659.

-

SpectraBase. (n.d.). Benzamide, 4-bromo-N-(2-butyl)-N-(2-ethylhexyl)-. Wiley. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. globalconference.info [globalconference.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Bromobenzoyl Chloride | 7154-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

column chromatography method for 2-bromo-N-cyclopropylbenzamide

An Application Note and Protocol for the Purification of 2-bromo-N-cyclopropylbenzamide via Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust protocol for the purification of 2-bromo-N-cyclopropylbenzamide using silica gel column chromatography. As a key intermediate in pharmaceutical synthesis and drug development, obtaining this compound in high purity is critical for subsequent reaction yields and the integrity of biological data. This guide is designed for researchers, scientists, and process chemists, offering a detailed methodology grounded in chromatographic theory and practical, field-proven insights. The protocol emphasizes a self-validating workflow using Thin-Layer Chromatography (TLC) for optimization and monitoring, ensuring a reliable and reproducible separation.

Introduction and Scientific Context

2-bromo-N-cyclopropylbenzamide is a secondary amide containing a moderately polar amide functional group, a non-polar cyclopropyl moiety, and a brominated benzene ring. The purity of such intermediates is paramount, as impurities can interfere with downstream synthetic steps or introduce confounding variables in biological assays. The primary impurities in a typical synthesis of this compound may include unreacted starting materials, such as an activated 2-bromobenzoic acid derivative and cyclopropylamine, or other reaction byproducts.

Column chromatography is the technique of choice for this purification challenge. It leverages the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). By carefully selecting the eluent system, we can achieve efficient separation, isolating the desired product with high purity.

Principle of the Chromatographic Separation

This protocol employs normal-phase chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism relies on the varying affinities of the compounds in the crude mixture for this polar surface.

-

Polar Impurities (e.g., residual carboxylic acid): Will adsorb strongly to the silica gel and elute slowly.

-

Moderately Polar Product (2-bromo-N-cyclopropylbenzamide): Will have an intermediate affinity, allowing it to travel down the column at a moderate pace. The amide carbonyl and N-H group provide the primary sites for interaction with the silica.

-

Non-polar Impurities: Will have minimal interaction with the stationary phase and elute quickly.

The choice of mobile phase is critical. A solvent system of low polarity, such as a mixture of hexane and ethyl acetate, is used to move the compounds down the column. The polarity of this eluent is fine-tuned to achieve optimal separation between the target compound and its impurities, a process guided by preliminary TLC analysis.

Physicochemical Properties and Method Development

While specific experimental data for 2-bromo-N-cyclopropylbenzamide is not widely published, we can infer its properties from its structure and from data on its isomer, 4-bromo-N-cyclopropylbenzamide.

| Property | Value (Estimated/Analogous) | Source | Significance for Chromatography |

| Molecular Formula | C₁₀H₁₀BrNO | [1] | Affects detection and characterization. |

| Molecular Weight | ~240.10 g/mol | [1] | Important for characterization. |

| XLogP3 | ~2.4 | [1] | Indicates moderate lipophilicity and polarity, suggesting a hexane/ethyl acetate eluent system is appropriate. |

| UV Absorbance | Yes (due to benzamide chromophore) | Inferred | Allows for visualization on TLC plates with a UV indicator (F₂₅₄). |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system where TLC is used to inform and confirm each major step of the process.

Materials and Equipment

-

Stationary Phase: Silica Gel (Standard Grade, 60 Å pore size, 230-400 mesh)

-

Crude Sample: 2-bromo-N-cyclopropylbenzamide

-

Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

Apparatus:

-

Glass chromatography column with stopcock

-

Separatory funnel (for solvent reservoir)

-

Erlenmeyer flasks or test tubes for fraction collection

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for spotting

-

Rotary evaporator

-

Cotton or glass wool

-

Step 1: TLC for Solvent System Optimization

The causality behind this step is to determine an eluent composition that provides good separation and an optimal retention factor (Rƒ) for the product. An ideal Rƒ is between 0.25 and 0.35, ensuring the compound moves efficiently down the column without eluting too quickly with impurities.

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in DCM or EtOAc.

-

Spot TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Develop Plates: Place the plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

-

Test System 1: 9:1 Hexane/EtOAc

-

Test System 2: 4:1 Hexane/EtOAc

-

Test System 3: 2:1 Hexane/EtOAc

-

-

Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

-

Select Optimal System: Choose the solvent system that places the Rƒ of the main product spot at ~0.3 and shows the largest possible separation from other spots. For this compound, a system of 4:1 or 3:1 Hexane/EtOAc is a likely effective starting point.

Step 2: Column Preparation (Slurry Packing)

Proper column packing is crucial to prevent cracking or channeling of the stationary phase, which would lead to poor separation.

-

Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

Prepare Slurry: In a beaker, mix the required amount of silica gel with the chosen eluent (e.g., 9:1 Hexane/EtOAc) until a homogenous, pourable slurry is formed. A general rule is ~50-100 g of silica per 1 g of crude product.

-

Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

-

Equilibrate: Once all the silica has settled, add more of the initial, low-polarity eluent and allow it to run through the column until the silica bed is stable and equilibrated. Never let the solvent level drop below the top of the silica bed.

Step 3: Sample Loading

The goal is to apply the sample to the column in a tight, concentrated band. Dry loading is highly recommended for compounds that may have limited solubility in the eluent, a common issue with amides[2].

-

Dissolve Crude Product: Dissolve the crude 2-bromo-N-cyclopropylbenzamide in a minimal amount of a suitable solvent like DCM.

-

Adsorb onto Silica: Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

-

Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Load onto Column: Carefully add the silica-adsorbed sample as a layer on top of the packed column bed. Add a thin protective layer of sand on top.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the eluent to the column. Start with a less polar solvent system (e.g., 9:1 Hexane/EtOAc) to elute any non-polar impurities.

-

Increase Polarity (Gradient Elution): Gradually increase the polarity of the eluent according to the TLC optimization (e.g., move to the 4:1 Hexane/EtOAc system). This will begin to move the desired product down the column.

-

Collect Fractions: Begin collecting the eluate in separate, numbered test tubes or flasks.

-

Monitor with TLC: Periodically, spot every few fractions onto a TLC plate alongside a spot of the original crude mixture. Develop the TLC plate in the optimized solvent system to track the elution of the product.

Step 5: Combining Fractions and Product Isolation

-

Identify Pure Fractions: Using the developed TLC plates, identify all fractions that contain only the pure product spot.

-

Combine and Evaporate: Combine the identified pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator.

-

Final Product: The remaining solid or oil is the purified 2-bromo-N-cyclopropylbenzamide. Dry it under high vacuum to remove any residual solvent.

-

Characterize: Confirm the purity and identity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

The following diagram outlines the logical flow of the purification protocol.

Caption: Workflow for the Purification of 2-bromo-N-cyclopropylbenzamide.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate solvent system.- Column was packed improperly (channeling).- Column was overloaded with crude sample. | - Re-optimize the eluent with TLC; a shallower gradient or isocratic elution might be needed.- Repack the column carefully, ensuring no air bubbles.- Use a larger column or reduce the amount of sample loaded (aim for 1-2% of silica mass). |

| Product Not Eluting | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Compound "Streaking" on TLC | - Sample is too concentrated on the TLC plate.- Compound may be slightly acidic/basic, interacting too strongly with silica. | - Dilute the sample before spotting.- Add a very small amount (~0.1-0.5%) of acetic acid (if acidic) or triethylamine (if basic) to the eluent. |

| Low Product Recovery | - Product is insoluble and precipitated on the column.- Some product eluted in mixed fractions that were discarded. | - Ensure proper dry loading was performed[3]. Consider a more polar solvent for loading if necessary.- Re-analyze mixed fractions; it may be necessary to re-purify them in a second column. |

Conclusion

This application note provides a detailed, step-by-step protocol for the purification of 2-bromo-N-cyclopropylbenzamide using silica gel column chromatography. By integrating systematic TLC analysis for method development and monitoring, this workflow ensures a high degree of control and reproducibility, leading to the isolation of the target compound with high purity. The principles and troubleshooting guide presented herein are broadly applicable to the purification of other moderately polar small molecules, making this a valuable resource for professionals in drug discovery and chemical development.

References

- BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.

- BenchChem. Application Notes and Protocols for the Purification of Crude 2-bromo-N-phenethylbenzenesulfonamide by Column Chromatography.

- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

- PubChem. 2-Bromo-N-cyclohexylpropanamide. National Center for Biotechnology Information.

- Reddit. Purification of N-benzylbenzamides. r/chemistry.

- The Royal Society of Chemistry. Stereoselective Synthesis of 2-deoxy-2-Bromo-hexopyrano-β- Nucleosides: Solvent-Free Lewis Acid Catalysis.

- PubChem. 4-bromo-N-cyclopropylbenzamide. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Strategic Development of 2-Bromo-N-cyclopropylbenzamide Derivatives for Drug Discovery

Abstract: This technical guide provides a comprehensive framework for the synthesis and derivatization of 2-bromo-N-cyclopropylbenzamide, a versatile scaffold in modern medicinal chemistry. The strategic importance of the N-cyclopropylbenzamide moiety is well-documented, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[1] The 2-bromo substituent serves as a crucial synthetic handle, enabling a wide array of structural modifications through transition metal-catalyzed cross-coupling reactions. This document details robust protocols for the initial scaffold synthesis, its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions, and the analytical validation of the resulting compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries with novel, high-value compounds.

Introduction: The Strategic Value of the 2-Bromo-N-cyclopropylbenzamide Scaffold

The N-cyclopropylamide functional group is a privileged motif in medicinal chemistry, prized for its ability to confer metabolic stability, improve cell permeability, and provide a rigid conformational constraint that can enhance binding affinity to biological targets.[2] When incorporated into a benzamide structure, it creates a pharmacophore present in numerous biologically active molecules.[1][3]

The true synthetic power of the 2-bromo-N-cyclopropylbenzamide scaffold lies in the bromine atom positioned ortho to the amide linkage. This aryl bromide is an exceptionally versatile precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] Palladium-catalyzed cross-coupling reactions, in particular, allow for the systematic and predictable introduction of diverse chemical functionalities, making this scaffold an ideal starting point for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

This guide provides the foundational chemistry required to leverage this scaffold, from its initial synthesis to its elaboration into more complex derivatives.

Synthesis of the Core Scaffold: 2-Bromo-N-cyclopropylbenzamide

The most direct and reliable method for synthesizing the core scaffold is through the amide coupling of 2-bromobenzoic acid and cyclopropylamine. The choice of coupling reagent is critical to ensure high yield and purity while minimizing side reactions.

Causality in Reagent Selection

Amide bond formation from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[5][6] This is typically achieved using coupling reagents. While many options exist, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, rapid reaction times, and suppression of racemization in chiral substrates.[][8] HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

Experimental Protocol: Amide Coupling

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzoic acid (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-N-cyclopropylbenzamide as a white solid.

Visualization: Scaffold Synthesis Workflow

Caption: Workflow for the synthesis of the core scaffold.

Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom on the scaffold is the gateway to structural diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[9] Its high functional group tolerance and the stability of boronic acids make it a cornerstone of medicinal chemistry.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (which must first be activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-N-cyclopropylbenzamide (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent mixture (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine 2-bromo-N-cyclopropylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[9]

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Boronic Acid Partner | Base | Catalyst Loading (mol%) | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | K₂CO₃ | 5 | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | K₂CO₃ | 5 | 90 | 88-97 |

| 3-Pyridinylboronic acid | Cs₂CO₃ | 5 | 100 | 75-85 |

| Thiophene-2-boronic acid | K₂CO₃ | 5 | 90 | 80-90 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aniline and heteroaromatic amine derivatives. The choice of a specialized phosphine ligand is crucial for achieving high efficiency, as it modulates the reactivity of the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Bromo-N-cyclopropylbenzamide (1.0 eq)

-

Amine (e.g., Morpholine, Aniline) (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

XPhos or RuPhos (ligand) (0.04-0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To a dry, oven-baked reaction tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

-

Seal the tube with a septum and purge with an inert gas (N₂ or Ar).

-

Add anhydrous toluene, followed by 2-bromo-N-cyclopropylbenzamide and the amine.

-

Heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring by LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Workflow for Product Validation:

-

Initial Check (LC-MS): Use Liquid Chromatography-Mass Spectrometry to get a rapid assessment of reaction completion, product molecular weight, and preliminary purity.[12][13]

-

Purification: Employ flash column chromatography or preparative HPLC to isolate the target compound.

-

Structural Confirmation (NMR):

-

¹H NMR: Confirms the presence of all expected protons and their connectivity. The disappearance of the aryl proton signal adjacent to the original bromine position and the appearance of new signals from the coupled fragment are key diagnostic markers.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Purity Assessment (HPLC): Use High-Performance Liquid Chromatography with UV detection to determine the final purity of the compound, which should typically be >95% for biological screening.[14]

Visualization: Analytical Workflow

Sources

- 1. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hepatochem.com [hepatochem.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. drugtargetreview.com [drugtargetreview.com]

Application Notes & Protocols: 2-Bromo-N-cyclopropylbenzamide as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-N-cyclopropylbenzamide

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-N-cyclopropylbenzamide has emerged as a particularly valuable synthetic intermediate, prized for its unique combination of structural features. The molecule incorporates an ortho-brominated phenyl ring, a robust amide linkage, and a strained cyclopropyl moiety. This arrangement provides a powerful toolkit for medicinal chemists and materials scientists.

The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[1] The N-cyclopropylamide group is not merely a passive spectator; its presence is a known pharmacophore in numerous biologically active compounds, often enhancing metabolic stability, modulating solubility, or contributing to crucial binding interactions within target proteins.[2] This guide provides an in-depth exploration of 2-bromo-N-cyclopropylbenzamide, detailing its synthesis, key reactions, and application in the development of targeted therapeutics.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-N-cyclopropylbenzamide | [3] |

| CAS Number | 88229-18-9 | [3] |

| Molecular Formula | C₁₀H₁₀BrNO | [3] |

| Molecular Weight | 240.10 g/mol | [3] |

| Appearance | Off-white to white solid (typical) | General Supplier Data |

| SMILES | O=C(NC1CC1)C2=CC=CC=C2Br | [3] |

Safety & Handling:

2-Bromo-N-cyclopropylbenzamide should be handled with appropriate laboratory precautions. It is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Protocol 1: Synthesis of 2-Bromo-N-cyclopropylbenzamide

The most direct and common method for preparing the title compound is through the amide coupling of 2-bromobenzoic acid and cyclopropylamine. The use of a coupling agent like thionyl chloride (SOCl₂) to first generate the acyl chloride is a standard and efficient procedure.

Caption: Workflow for the synthesis of 2-bromo-N-cyclopropylbenzamide.

Step-by-Step Methodology:

-

Acyl Chloride Formation: To a solution of 2-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude 2-bromobenzoyl chloride is often used directly in the next step.

-

Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield 2-bromo-N-cyclopropylbenzamide as a white solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-bromo-N-cyclopropylbenzamide is realized in its application as a substrate in cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[4] This reaction is critical for assembling the core of many pharmaceutical agents.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand can be used.[4]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid component.[5]

-

Solvent: A two-phase solvent system like toluene/water or a single-phase polar aprotic solvent like dioxane is typically used to dissolve both the organic and inorganic reagents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask, add 2-bromo-N-cyclopropylbenzamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired biaryl product.

Protocol 3: Buchwald-Hartwig C-N Coupling

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method. This reaction is essential for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Ligand: This reaction requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine coupling partner.

-

Atmosphere: The catalytic species is highly oxygen-sensitive, making the maintenance of a strictly inert atmosphere critical for success.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 88229-18-9|2-Bromo-N-cyclopropylbenzamide|BLD Pharm [bldpharm.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-cyclopropylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 2-bromo-N-cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve high-yield, high-purity results.

Foundational Synthetic Strategies

The synthesis of 2-bromo-N-cyclopropylbenzamide is fundamentally an amide bond formation reaction between 2-bromobenzoic acid and cyclopropylamine. The primary challenge lies in activating the carboxylic acid for efficient coupling. Two principal strategies are commonly employed: the formation of an acyl chloride intermediate or the use of direct coupling agents.

Route 1: The Acyl Chloride Method